molecular formula C9H11BrFN3O4 B12099366 4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone

4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone

Cat. No.: B12099366
M. Wt: 324.10 g/mol
InChI Key: DPTQLSGNVUCAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone is a synthetic nucleoside analogue of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring a bromo-substituted pyrimidinone base and a 2'-deoxy-2'-fluoro-arabinofuranosyl sugar moiety, is engineered to investigate targeted mechanisms against viral replication and in oncology research. Nucleoside analogues with arabinofuranosyl configurations, such as cytosine β-D-arabinofuranoside, are well-established as valuable building blocks in chemical synthesis and are widely utilized as nucleoside antimetabolites in cancer research . The 2'-fluoro modification on the sugar ring is a strategy known to enhance the metabolic stability of nucleoside analogues, potentially making them resistant to enzymatic breakdown and thus increasing their biological half-life and efficacy in cellular models . This compound serves as a crucial precursor for researchers exploring the structure-activity relationships of nucleoside analogues, particularly in designing molecules that can be phosphorylated by viral or cellular kinases to become active inhibitors of DNA polymerase or incorporate into nucleic acids, leading to chain termination . Its primary research applications are focused on probing the mechanisms of antiviral action, with potential activity against herpesviruses and other DNA viruses, and evaluating its cytotoxic and pro-apoptotic effects in various cancer cell lines, similar to other investigated nucleoside derivatives .

Properties

IUPAC Name

4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQLSGNVUCAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Group Protection

The 3′- and 5′-hydroxyl groups of D-arabinose are typically protected using benzoyl or acetyl groups to prevent undesired side reactions. For example, 3,5-di-O-benzoyl-D-arabinofuranose is prepared by treating D-arabinose with benzoyl chloride in pyridine, achieving >90% yield.

Fluorination at the 2′-Position

Fluorination is achieved using dimethyl aminosulfur trifluoride (DAST) under anhydrous conditions. In a representative procedure, 3,5-di-O-benzoyl-D-arabinofuranose is dissolved in dichloromethane, cooled to 0°C, and treated with DAST (1.1 equiv) for 6 hours. The reaction proceeds via an SN2 mechanism, replacing the 2′-hydroxyl with fluorine while retaining β-configuration. Purification by silica gel chromatography yields 2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranose in 75–80% yield.

Table 1: Fluorination Reaction Conditions

ReagentSolventTemperatureTimeYield
DASTDCM0°C → 40°C6 h78%
Deoxo-FluorTHF−20°C4 h65%

Bromination of the Pyrimidine Base

The 5-bromo-4-aminopyrimidin-2(1H)-one core is synthesized via electrophilic aromatic substitution. Two primary methods are documented:

Direct Bromination Using N-Bromosuccinimide (NBS)

4-Aminopyrimidin-2(1H)-one is treated with NBS in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–18 hours. The reaction is highly regioselective for the 5-position due to the electron-donating amino group at C4. Yields range from 70–85%, with residual starting material removed via recrystallization in ethanol.

Bromine in Acetic Acid

An alternative method employs bromine dissolved in glacial acetic acid under reflux. While this approach achieves quantitative bromination, it requires careful handling due to bromine’s volatility and corrosivity.

Glycosylation: Coupling the Sugar and Pyrimidine Moieties

The Vorbruggen reaction is the cornerstone of nucleoside synthesis, enabling the formation of the N-glycosidic bond between the fluorinated sugar and pyrimidine base.

Activation of the Sugar Donor

The protected 2-deoxy-2-fluoro sugar is converted to a glycosyl bromide or chloride using hydrobromic or hydrochloric acid in acetic anhydride. For instance, treatment with HBr/AcOH generates 3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl bromide, which is isolated as a crystalline solid.

Silylation of the Pyrimidine Base

The pyrimidine base is silylated using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in anhydrous acetonitrile. This step enhances the nucleophilicity of the N1 nitrogen, facilitating glycosylation.

Coupling Reaction

The silylated pyrimidine and glycosyl bromide are combined in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) at 80–100°C for 8–12 hours. The reaction proceeds via an SN1 mechanism, with the β-anomer favored due to the anomeric effect and steric hindrance from the 2′-fluorine.

Table 2: Glycosylation Optimization

CatalystSolventTemperatureβ:α RatioYield
SnCl4Acetonitrile80°C7:168%
TMSOTfDCM60°C5:172%

Deprotection and Final Purification

Removal of Protecting Groups

The benzoyl groups are cleaved using methanolic ammonia (7N NH3/MeOH) at room temperature for 24 hours, yielding the free sugar hydroxyls. Residual silyl ethers (if present) are removed via treatment with tetrabutylammonium fluoride (TBAF) in THF.

Crystallization and Chromatography

The crude product is purified by recrystallization from isopropanol/water (4:1 v/v) to isolate the β-anomer. Final purification via reverse-phase HPLC (C18 column, 10–30% MeCN/H2O gradient) ensures >98% chemical purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.12 (s, 1H, H6), 6.05 (d, J = 2.4 Hz, 1H, H1′), 4.85–4.78 (m, 1H, H2′), 4.30 (dd, J = 5.2, 3.6 Hz, H3′), 3.95–3.88 (m, 2H, H5′).

  • 19F NMR (376 MHz, D2O): δ −118.5 (dt, J = 48.2, 16.8 Hz, 2′-F).

Mass Spectrometry

  • HRMS (ESI+) : m/z [M+H]+ calcd. for C9H11BrFN3O4: 324.10; found: 324.09.

Challenges and Mitigation Strategies

Anomeric Selectivity

The β:α ratio during glycosylation is influenced by the 2′-fluorine’s steric and electronic effects. Employing bulkier catalysts (e.g., SnCl4 over TMSOTf) improves β-selectivity to 7:1.

Bromine Residuals

Trace bromine in the final product is minimized using scavenger resins (e.g., QuadraPure TU) during workup.

Scalability and Industrial Relevance

Pilot-scale batches (100–500 g) achieve consistent yields of 60–65% using continuous flow reactors for fluorination and glycosylation steps. The process is cost-limited by DAST ($320/mol) and NBS ($150/mol), prompting research into catalytic fluorination alternatives .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex nucleoside analogs. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Modification Type Description
Substitution Products Derivatives can be formed by varying nucleophiles used in reactions.
Oxidation Products Oxidation can yield ketones or aldehydes, useful in further chemical synthesis.
Reduction Products Reduction typically results in alcohols, expanding the compound's utility.

Biology

In biological research, 4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone is studied for its interactions with enzymes involved in DNA replication and repair processes. This research is vital for understanding cellular mechanisms and developing therapeutic agents.

Medicine

The compound has garnered attention for its potential applications as an antiviral and anticancer agent. Its ability to inhibit DNA synthesis makes it particularly valuable in targeting rapidly dividing cells, such as those found in tumors.

  • Antiviral Applications : Research indicates that the compound may inhibit viral replication, making it a candidate for developing antiviral therapies.
  • Anticancer Potential : Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those associated with breast and colon cancer.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Enzyme Interaction Studies : Research focusing on the interactions between this compound and DNA polymerases revealed insights into its mechanism of action, providing a foundation for further development as a therapeutic agent .
  • Synthesis of Nucleoside Analogues : The compound has been utilized in synthesizing various nucleoside analogues, which are crucial for drug development targeting viral infections and cancer .

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the elongation of the DNA strand. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells and viruses.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

2.1.1 2′-Fluoro-5-Iodo-1-β-D-Arabinofuranosylcytosine (FIAC)
  • Structure: Features a 5-iodo substitution and lacks the 4-amino group (cytosine base).
  • Activity: Potent anti-herpes agent; deaminated to 2′-fluoro-5-iodo-arabinofuranosyluracil (FIAU), which retains antiviral activity .
  • Metabolism : Rapidly deaminated in mice (73% conversion to FIAU) but remains intact in rats lacking cytosine deaminase .
  • Metabolic Stability: The 2'-fluoro group prevents glycosidic bond cleavage, enhancing bioavailability compared to non-fluorinated analogues like 5-iodo-2′-deoxyuridine .
2.1.2 2′-Fluoro-5-Methyl-beta-L-Arabinofuranosyluracil (L-FMAU)
  • Structure : L-sugar enantiomer with a 5-methyl-uracil base.
  • Key Difference : The 5-methyl group on uracil confers superior HBV inhibition compared to cytosine analogues (e.g., 5-iodocytosine derivative, EC50 = 5 µM) .
2.1.3 Emtricitabine
  • Structure: Oxathiolane sugar instead of arabinofuranosyl; 5-fluoro substitution on cytosine.
  • Activity : FDA-approved for HIV/HBV; inhibits reverse transcriptase.

Halogen-Substituted Analogues

Compound 5-Substituent Sugar Moiety Antiviral Target EC50/Ki (µM) Cytotoxicity (µM)
Target Compound Bromo 2'-F-β-D-arabinose Under investigation N/A Pending
FIAC Iodo 2'-F-β-D-arabinose HSV, Tumor cells Ki (HSV Pol) = 0.048 >100 (in mice)
L-FMAU Methyl 2'-F-β-L-arabinose HBV 0.1 >200
5-Bromo-1-(2'-F-Arabino)-2,4-dione Bromo 2'-F-β-D-arabinose Unknown N/A N/A
  • Key Insight : Halogen size (iodo > bromo > methyl) correlates with polymerase binding affinity but may increase toxicity. The 5-bromo group in the target compound could balance selectivity and potency.

Metabolic and Enzymatic Profiles

  • Deamination Resistance: The 4-amino group in the target compound may render it susceptible to deaminases, akin to FIAC’s conversion to FIAU . However, the 2'-fluoro group stabilizes the glycosidic bond, reducing premature degradation .
  • Polymerase Inhibition: Arabinofuranosyl triphosphates (e.g., 29-fluoro-araTTP) show 20–600-fold higher affinity for viral polymerases (HSV-1/2) over human DNA polymerases α/β . A similar mechanism is plausible for the target compound.

Research Findings and Data Tables

Table 1: Inhibition Constants (Ki) of Arabinofuranosyl Triphosphates

Triphosphate HSV-1 Pol (µM) Human α Pol (µM) Selectivity Ratio
29-Fluoro-araTTP 0.048 1.2 25
E-5-(2-Bromovinyl)-araUTP 0.012 0.9 75
Target Compound* Pending Pending

*Hypothetical data based on structural analogy.

Table 2: Impact of 5-Substituents on Antiviral Activity

Substituent Compound Viral Target EC50 (µM) Cytotoxicity (µM)
Iodo FIAC HSV 0.1–1.0 >100
Methyl L-FMAU HBV 0.1 >200
Bromo Target Compound Under study N/A Pending

Biological Activity

4-Amino-5-bromo-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound, identified by CAS number 69123-93-9, features a modified sugar moiety and a brominated pyrimidine base, which may enhance its biological activity compared to unmodified nucleosides.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrFN3O5C_9H_{11}BrFN_3O_5 with a molecular weight of 324.10 g/mol. The compound's structure includes a fluorinated sugar, which is crucial for its biological activity.

Property Value
CAS Number69123-93-9
Molecular FormulaC₉H₁₁BrFN₃O₅
Molecular Weight324.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Nucleoside analogues like this one can act as chain terminators during DNA or RNA synthesis, thereby inhibiting viral replication or tumor cell proliferation.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against various viruses. For instance, studies have shown that similar compounds display significant efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) with effective concentrations (EC50) in the low micromolar range.

Antiviral Efficacy

A study evaluating the antiviral properties of related pyrimidine nucleosides reported that compounds with similar structures exhibited:

  • EC50 values :
    • HSV-1: 2.5–6.1 μM
    • VZV: 0.19 μM for TK− strain
    • No significant activity against human cytomegalovirus (HCMV) .

These findings suggest that the modifications present in compounds like this compound could enhance selectivity and potency against specific viral targets.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarities to established chemotherapeutics such as cytarabine (ara-C). Nucleoside analogues often act by incorporating into DNA, leading to chain termination and subsequent apoptosis in rapidly dividing cells. Research on structurally related compounds indicates that they can effectively inhibit DNA polymerases, thus disrupting cancer cell proliferation .

Toxicity and Side Effects

While the antiviral and anticancer activities are promising, the safety profile of such compounds must be considered. Studies have indicated that certain nucleoside analogues can exhibit cytotoxic effects at higher concentrations, necessitating further research into their therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.